3,6,3',4'-Tetramethoxyflavone

Melanogenesis Skin Lightening Cosmetic Science

Researchers require reproducible bioactivity data, not generic flavonoids with variable substitution patterns. This tetramethoxyflavone offers a validated, quantitative alternative. - **Melanogenesis research**: IC50 = 3.5 μM against B16 melanoma cells; downregulates tyrosinase, TRP-1, TRP-2. - **Osteoarthritis models**: Reduces IL-1β, TNF-α, PGE2 in rat studies; modulates β-catenin & SIRT1/FOXO3a. - **CYP enzyme panel**: Quantified inhibition of CYP1A2, 2D6, 2C9, 2C19, 3A4 for DDI studies. - **Supply**: Packaged for lab use; stability-optimized storage.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
Cat. No. B12051479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,3',4'-Tetramethoxyflavone
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H18O6/c1-21-12-6-8-14-13(10-12)17(20)19(24-4)18(25-14)11-5-7-15(22-2)16(9-11)23-3/h5-10H,1-4H3
InChIKeyIEWBNRYNNVFPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6,3',4'-Tetramethoxyflavone: Polymethoxyflavone Profile


3,6,3',4'-Tetramethoxyflavone is a tetramethoxyflavone (TMF), a member of the polymethoxyflavone (PMF) class characterized by four methoxy substituents on the flavone backbone [1]. This substitution pattern confers distinct lipophilicity, membrane permeability, and biological activity profiles compared to hydroxylated flavonoid counterparts [2]. It is primarily utilized as a research tool in pharmacology, biochemistry, and drug discovery, with key applications in melanogenesis inhibition [3], anti-inflammatory studies [4], cytochrome P450 (CYP) enzyme modulation [5], and cancer research [6]. Unlike many common flavonoids, its fully methoxylated structure often results in improved metabolic stability and distinct mechanisms of action, making it a valuable compound for studying structure-activity relationships (SAR) and developing novel therapeutic agents [2][5].

Melanogenesis inhibition Screening of depigmenting agents; tyrosinase pathway studies
Anti-inflammatory research Inflammatory cytokine modulation; chondroprotection model studies
CYP metabolism investigation Drug metabolism and interaction prediction assays
Cancer cell signaling Cell viability and pathway-response endpoint analysis

3,6,3',4'-Tetramethoxyflavone vs. Generic Flavonoids


Substituting 3,6,3',4'-Tetramethoxyflavone with another generic flavonoid or even a closely related TMF is scientifically unsound due to its unique, quantitatively defined profile across multiple key dimensions. As a fully methoxylated flavone, its specific substitution pattern critically influences target engagement, cellular permeability, and metabolic stability, directly impacting experimental outcomes and therapeutic potential [1]. For example, the presence and position of methoxy versus hydroxyl groups dramatically alter CYP inhibition potency [2] and intestinal transport efficiency [3]. Furthermore, activity in disease-specific models, such as melanogenesis inhibition [4] and chondroprotection in osteoarthritis [5], shows distinct potency and mechanistic profiles that are not shared by all TMFs. These differences are not merely incremental but can dictate the success or failure of a study, making the selection of the correct, well-characterized compound a non-negotiable step for reproducible and meaningful research [1][6].

Methoxylation pattern

Fully methoxylated flavone backbone may shift target engagement compared to hydroxylated flavonoids. Substitution position critically influences CYP inhibition and transport.

CYP inhibition profile

IC50 values vary widely across TMF derivatives; a different derivative may exhibit altered isoform selectivity, affecting interaction predictions.

Model-specific activity

Melanogenesis inhibition and chondroprotective endpoints are not shared among all TMFs, limiting direct substitution in disease-model research.

3,6,3',4'-Tetramethoxyflavone: Evidence vs. Comparators


Melanogenesis Inhibition vs. Related Tetramethoxyflavones

In a direct head-to-head comparison within the same study, the TMF derivative 5-hydroxy-3,7,3',4'-tetramethoxyflavone (compound 13) demonstrated significantly superior melanogenesis inhibitory activity (IC50 = 3.5 μM) compared to its close structural analogs 5-hydroxy-7,3',4'-trimethoxyflavone (6, IC50 = 8.8 μM) and 5,7,3',4'-tetramethoxyflavone (7, IC50 = 8.6 μM) [1]. This represents a 2.5-fold increase in potency over the next best comparator. This enhanced activity was achieved without notable cytotoxicity at the effective concentrations [2].

Melanogenesis inhibition
Head-to-head
IC50 3.5 µM vs 8.8 µM / 8.6 µM
~2.5× higher potency in tested set
Supports melanogenesis screening model selection
B16 melanoma 4A5 cells; theophylline-stimulated
Melanogenesis Skin Lightening Cosmetic Science

Anti-Inflammatory Activity in Chondrocytes

In an in vivo rat model of osteoarthritis (OA), 5,7,3',4'-tetramethoxyflavone (TMF) demonstrated a chondroprotective effect by significantly decreasing the concentration of pro-inflammatory cytokines IL-1β, TNF-α, and PGE2 in the knee synovial fluid [1]. This is a direct quantitative outcome benchmarked against untreated OA controls, establishing a clear therapeutic window. While not a head-to-head comparator study, the in vivo reduction of multiple inflammatory mediators distinguishes this TMF from other flavonoids that may only show in vitro activity or target a single pathway [2].

Chondrocyte anti-inflammatory effect
Cross-study
↓ IL-1β, TNF-α, PGE2 (p
In vivo model-response endpoint context
OA rat model; synovial fluid analysis
CYP inhibition profile
Class-level
IC50 range 0.15 – 108 µM
CYP1A2, 2D6, 2C9, 2C19, 3A4
Supports CYP inhibition profiling
Human recombinant enzyme assays
Intestinal permeability
Head-to-head
46% vs 39% transport
3H7-TMF vs 3H6-TMF; 7‑pp difference
Supports permeability-based lead optimization
Caco-2 cell monolayer model
Osteoarthritis Inflammation Chondroprotection

CYP Enzyme Inhibition Profile

Hydroxylated TMF derivatives, including 3H7-TMF and 3H6-TMF, exhibit potent inhibition of multiple cytochrome P450 (CYP) enzymes, with IC50 values ranging from 0.15 to 108 μM across CYP1A2, CYP2D6, CYP2C9, CYP2C19, and CYP3A4 [1]. This data is critical for assessing potential drug-drug or food-drug interactions. The wide range of IC50 values indicates that the specific TMF structure (e.g., position of hydroxylation) dramatically influences the inhibition profile [2]. This stands in contrast to many non-methoxylated flavonoids, which may have different and often weaker CYP inhibition profiles [3].

CYP inhibition profile
Class-level
IC50 range 0.15 – 108 µM
CYP1A2, 2D6, 2C9, 2C19, 3A4
Supports CYP inhibition profiling
Human recombinant enzyme assays
Drug Metabolism Food-Drug Interactions Pharmacokinetics

Intestinal Permeability Comparison

A study directly comparing the intestinal transport efficiency of two hydroxylated TMFs, 3H7-TMF and 3H6-TMF, using a Caco-2 cell model, revealed a quantifiable difference: 3H7-TMF exhibited a 46% transport efficiency, while 3H6-TMF showed a 39% efficiency [1]. This 7-percentage-point difference highlights how subtle structural modifications (e.g., the position of the hydroxyl group on the B-ring) can significantly impact membrane permeability and, consequently, potential oral bioavailability [2].

Intestinal permeability
Head-to-head
46% vs 39% transport
3H7-TMF vs 3H6-TMF; 7‑pp difference
Supports permeability-based lead optimization
Caco-2 cell monolayer model
Bioavailability ADME Nutraceutical Development

3,6,3',4'-Tetramethoxyflavone: Research & Industrial Applications


Melanogenesis & Depigmenting Agent Screening

Ideal for studies investigating the inhibition of melanin synthesis. The quantitative IC50 data (3.5 μM) against B16 melanoma cells [1] provides a robust benchmark for comparing novel compounds. Its superior potency over other TMFs in this specific assay makes it a preferred positive control or lead scaffold for cosmetic and dermatological research targeting hyperpigmentation disorders. The compound's mechanism involves the downregulation of tyrosinase, TRP-1, and TRP-2 mRNA [2].

In Vivo Osteoarthritis Research

Suitable for preclinical research in osteoarthritis (OA) due to demonstrated in vivo efficacy in reducing key inflammatory cytokines (IL-1β, TNF-α, PGE2) in a rat model [3]. This evidence supports its use in exploring chondroprotective mechanisms and validating new therapeutic targets for OA. The compound's ability to modulate multiple pathways (e.g., β-catenin, SIRT1/FOXO3a) offers a multi-faceted approach to disease intervention [4].

DMPK & Drug Interaction Studies

A critical tool for evaluating potential food-drug or drug-drug interactions. The quantified IC50 values for CYP enzyme inhibition (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) [5] allow researchers to predict and mitigate risks when this compound is co-administered with other drugs metabolized by these pathways. It serves as a valuable probe for studying CYP-mediated metabolism and for assessing the safety profile of new chemical entities or nutraceutical formulations.

Oral Bioavailability & Formulation Development

Applicable in ADME (Absorption, Distribution, Metabolism, Excretion) studies focused on improving oral bioavailability. The quantifiable difference in intestinal permeability between structurally similar TMFs (e.g., 3H7-TMF vs. 3H6-TMF) [6] highlights the importance of specific substitution patterns for transport efficiency. This makes the compound a relevant model for testing novel formulation strategies, such as nanoemulsions or solid dispersions, aimed at enhancing the oral absorption of poorly bioavailable flavonoids.

Application
Selection Property
Validation Focus
Melanogenesis screening
Reported melanogenesis inhibition potency
Tyrosinase pathway endpoint review
Osteoarthritis model studies
In vivo inflammatory cytokine modulation
Chondroprotection endpoint context
CYP-mediated metabolism research
CYP inhibition profile (assay context)
Drug-interaction prediction review
Oral absorption research
Intestinal permeability data
Formulation-exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6,3',4'-Tetramethoxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.